molecular formula C23H30N2O4 B15315150 (|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol

(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol

Cat. No.: B15315150
M. Wt: 398.5 g/mol
InChI Key: KCOJIVDUPSTVRN-GGFVOEBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a hydroxyphenylethyl group, and a pyrrolidinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the hydroxyphenylethyl group, and the attachment of the pyrrolidinyl group. Common synthetic routes may involve the use of reagents such as sodium hydride, bromobenzene, and pyrrolidine under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyphenylethyl group.

    1-Hydroxy-1-methylethyl phenyl ketone: Shares structural similarities with the hydroxyphenylethyl group.

    2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another compound with a hydroxyphenylethyl group.

Uniqueness

What sets (1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-pyrrolidin-1-ylpropan-1-ol

InChI

InChI=1S/C23H30N2O4/c26-16-20(17-6-2-1-3-7-17)24-19(15-25-10-4-5-11-25)23(27)18-8-9-21-22(14-18)29-13-12-28-21/h1-3,6-9,14,19-20,23-24,26-27H,4-5,10-13,15-16H2/t19-,20?,23-/m1/s1

InChI Key

KCOJIVDUPSTVRN-GGFVOEBESA-N

Isomeric SMILES

C1CCN(C1)C[C@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.